N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 954043-79-9
VCID: VC6569030
InChI: InChI=1S/C16H19ClN2OS2/c1-3-11(2)18-15(20)8-14-10-22-16(19-14)21-9-12-5-4-6-13(17)7-12/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,20)
SMILES: CCC(C)NC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl
Molecular Formula: C16H19ClN2OS2
Molecular Weight: 354.91

N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

CAS No.: 954043-79-9

Cat. No.: VC6569030

Molecular Formula: C16H19ClN2OS2

Molecular Weight: 354.91

* For research use only. Not for human or veterinary use.

N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide - 954043-79-9

Specification

CAS No. 954043-79-9
Molecular Formula C16H19ClN2OS2
Molecular Weight 354.91
IUPAC Name N-butan-2-yl-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C16H19ClN2OS2/c1-3-11(2)18-15(20)8-14-10-22-16(19-14)21-9-12-5-4-6-13(17)7-12/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,20)
Standard InChI Key JBIPEJVEJCOSCK-UHFFFAOYSA-N
SMILES CCC(C)NC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide comprises a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) linked to a 3-chlorobenzylthio substituent and an N-sec-butyl acetamide group. The compound’s IUPAC name, N-butan-2-yl-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide, reflects this arrangement . Key structural features include:

  • Thiazole core: Facilitates π-π interactions and hydrogen bonding, critical for molecular recognition in biological systems.

  • 3-Chlorobenzylthio group: Introduces steric bulk and electron-withdrawing effects, potentially enhancing reactivity.

  • Acetamide side chain: Provides hydrogen-bonding capabilities, influencing solubility and target binding.

Table 1: Molecular Properties of N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

PropertyValue
CAS No.954043-79-9
Molecular FormulaC₁₆H₁₉ClN₂OS₂
Molecular Weight354.91 g/mol
IUPAC NameN-butan-2-yl-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
SMILESCCC(C)NC(=O)Cc1csc(SCc2cccc(Cl)c2)n1
InChIKeyJBIPEJVEJCOSCK-UHFFFAOYSA-N

The compound’s SMILES notation (CCC(C)NC(=O)Cc1csc(SCc2cccc(Cl)c2)n1) delineates its connectivity, while the InChIKey serves as a unique identifier for database searches .

Synthesis and Reactivity

Synthetic Routes

Although detailed protocols are scarce, the synthesis of N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide likely involves sequential functionalization of the thiazole ring . A plausible pathway includes:

  • Thiazole Ring Formation: Condensation of α-haloketones with thiourea or thioamides under basic conditions.

  • Thioether Linkage Introduction: Reaction of the thiazole intermediate with 3-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to form the sulfanyl bridge.

  • Acetamide Side Chain Attachment: Amidation of the thiazole-acetic acid derivative with sec-butylamine using coupling agents like EDC/HOBt.

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

  • Thiazole Ring: Susceptible to electrophilic substitution at the 5-position due to electron-rich sulfur and nitrogen atoms.

  • Chlorobenzylthio Group: Participates in nucleophilic aromatic substitution (e.g., replacement of chlorine with amines or alkoxides).

  • Acetamide Moiety: Undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator